![molecular formula C13H11ClF3N B572094 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 1211195-38-8](/img/structure/B572094.png)
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride, also known as 4-Amino-4’-(trifluoromethyl)biphenyl hydrochloride, is a chemical compound with the CAS Number: 1209254-98-7 . It has a molecular weight of 273.68 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10F3N.ClH/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10;/h1-8H,17H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 273.68 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Organic Synthesis
4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride: is a valuable intermediate in organic synthesis. Its trifluoromethyl group is particularly important for introducing fluorine into various organic molecules, which can significantly alter their chemical and physical properties. This compound is used to synthesize more complex bifunctional molecules, serving as a precursor for various organic reactions, including coupling reactions and substitutions that are foundational in creating pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound’s unique structure makes it a candidate for the development of new medicinal drugs. It can be used to create compounds with potential therapeutic effects, such as antifungal, antibacterial, and anti-inflammatory agents. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of pharmaceuticals .
Agrochemical Production
The agricultural industry benefits from the applications of 4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride in the synthesis of agrochemicals. It is involved in producing pesticides and herbicides, where the introduction of the trifluoromethyl group can lead to compounds with improved efficacy and selectivity for target pests or weeds .
Material Science
In material science, this compound is used to modify the surface properties of materials. It can be employed in the synthesis of polymers and coatings where the incorporation of a trifluoromethyl group can result in materials with enhanced resistance to solvents, oils, and other chemicals .
Dye and Pigment Industry
The dye and pigment industry utilizes 4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride as an intermediate in the production of colorants. The compound’s structure allows for the creation of dyes with specific absorption properties, leading to a wide range of colors and shades for textiles and inks .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent or a standard in various analytical methods. Its well-defined structure and properties make it suitable for use in spectroscopy and chromatography as a reference compound to calibrate instruments or to identify and quantify other substances .
Environmental Science
Environmental scientists may use 4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride in studying the environmental fate of fluorinated organic compounds. Its stability and distinct chemical signature allow for tracking the compound in environmental samples, aiding in the study of pollution and degradation pathways .
Computational Chemistry
Lastly, in computational chemistry, this compound is often used in molecular modeling and simulations to understand its interactions at the atomic level. Programs like Amber and GROMACS utilize such compounds to produce simulations that help predict the behavior and properties of new materials and drugs .
Safety and Hazards
Propriétés
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N.ClH/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10;/h1-8H,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWILAQOUASOAGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


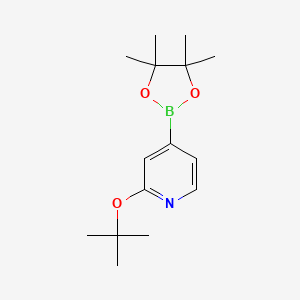
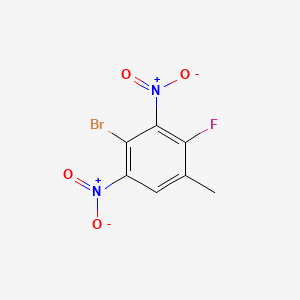
![2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B572014.png)


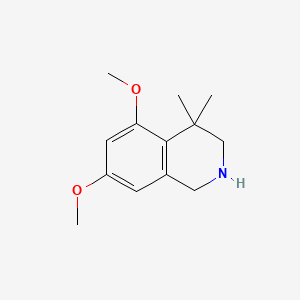



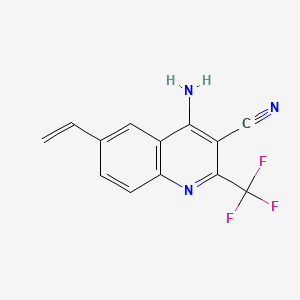

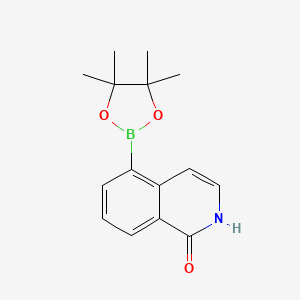
![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B572033.png)